CID 16682743
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 16682743” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16682743” involves specific chemical reactions under controlled conditions. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk synthesis: Utilizing large-scale reactors and continuous flow systems.
Quality control: Implementing stringent quality checks at various stages to maintain consistency.
Environmental considerations: Adopting green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 16682743” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Undergoes reduction with [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [temperature and solvent conditions].
Reduction: [Reducing agent] in the presence of [catalyst] at [specific temperature].
Substitution: [Reagent] in [solvent] at [reaction conditions].
Major Products:
Wissenschaftliche Forschungsanwendungen
Compound “CID 16682743” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating [specific diseases or conditions].
Industry: Utilized in the production of [industrial products] and as a component in [specific processes].
Wirkmechanismus
The mechanism of action of compound “CID 16682743” involves:
Molecular Targets: Interacts with [specific proteins or enzymes] to modulate their activity.
Pathways: Influences [biochemical pathways] leading to [specific biological effects].
Binding Sites: Binds to [specific sites] on target molecules, resulting in [desired outcome].
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares [similar structural features] but differs in [specific properties].
Compound B: Exhibits [similar reactivity] but has [different applications].
Compound C: Analogous in [certain aspects] but unique in [other characteristics].
Uniqueness: Compound “CID 16682743” stands out due to its [unique property], making it particularly valuable for [specific application].
Eigenschaften
Molekularformel |
C6H4O2Sb |
---|---|
Molekulargewicht |
229.85 g/mol |
InChI |
InChI=1S/C6H6O2.Sb/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H;/q;+2/p-2 |
InChI-Schlüssel |
GNHJDVXPOLDIGY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)O[Sb]O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.